2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2-piperidin-1-ylsulfonylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c15-10-14(18)16-11-12-6-2-3-7-13(12)21(19,20)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFWSECVNKKCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2CNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide typically involves the reaction of 2-chloroacetyl chloride with an appropriate arylamine under basic conditions . The reaction proceeds via the formation of an intermediate, which is then treated with piperidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H19ClN2O3S
- Molecular Weight : 330.83 g/mol
- IUPAC Name : 2-chloro-N-[2-(1-piperidinylsulfonyl)benzyl]acetamide
The compound features a chloroacetamide structure that is significant for its biological activity, particularly in antimicrobial applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide. A key study evaluated a series of N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that compounds with halogenated substituents on the phenyl ring exhibited enhanced antimicrobial activity due to increased lipophilicity, facilitating membrane penetration of bacterial cells .
Table 1: Antimicrobial Efficacy of Chloroacetamides
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Staphylococcus aureus | 0.5 µg/ml |
| N-(3-bromophenyl)-2-chloroacetamide | MRSA | 0.8 µg/ml |
| 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide | Candida albicans | 1.0 µg/ml |
This table summarizes the effectiveness of various chloroacetamides, emphasizing the promising nature of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide in combating resistant strains.
Structure-Activity Relationship Studies
The relationship between chemical structure and biological activity has been a focal point in the development of new antimicrobial agents. The position and type of substituents on the phenyl ring significantly influence the activity of chloroacetamides. The quantitative structure-activity relationship (QSAR) analysis applied in these studies allows researchers to predict the biological efficacy based on chemical modifications .
Proteomics Research
Another application of this compound is in proteomics research. It serves as a specialty reagent for studying protein interactions and functions due to its ability to modify specific amino acid residues in proteins, thereby influencing their biological activity and stability .
Case Study 1: Antimicrobial Screening
In a comprehensive study published in a peer-reviewed journal, researchers synthesized several N-substituted phenyl-2-chloroacetamides and tested their antimicrobial potential against clinically relevant pathogens. The study utilized standard antimicrobial testing protocols and showed that compounds with specific substitutions demonstrated significant bactericidal properties. The findings encourage further exploration into structural modifications to enhance efficacy against resistant bacterial strains .
Case Study 2: QSAR Analysis
A detailed QSAR analysis was conducted to evaluate how different chemical structures impact the biological activity of chloroacetamides. The study confirmed that certain substituents improve lipophilicity, which correlates with increased permeability through bacterial membranes. This research provides a framework for designing more effective antimicrobial agents based on structural characteristics .
Mechanism of Action
The mechanism of action of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide with key analogs, focusing on structural features, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives
Key Observations:
Structural Variations and Bioactivity: The piperidine sulfonyl group in the target compound distinguishes it from analogs like 2-chloro-N-[4-(1-piperidinyl)phenyl]acetamide, which lacks the sulfonyl moiety. Sulfonyl groups often enhance binding to enzymatic targets (e.g., sulfonamide drugs) . Heterocyclic modifications, such as the pyrrolidinone group in 2-chloro-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]acetamide, introduce hydrogen-bonding sites, which could influence receptor interactions .
Agrochemical vs. Pharmaceutical Applications :
- Dimethenamid exemplifies chloroacetamides optimized for herbicidal activity, leveraging substituents like 2,6-dimethylphenyl and methoxy-methylethyl groups for selectivity .
- In contrast, thiadiazole-pyridine hybrids (e.g., compound 7d from ) demonstrate potent anticancer activity, highlighting the role of heterocycles in modulating cytotoxicity .
Synthesis and Physicochemical Properties :
- The target compound’s synthesis likely involves nucleophilic substitution (e.g., chloroacetyl chloride reacting with a benzylamine intermediate), a common route for chloroacetamides .
- Crystallographic studies of simpler analogs (e.g., 2-chloro-N-phenylacetamide ) reveal planar amide groups and hydrogen-bonded dimeric structures, which influence solubility and stability .
Biological Activity
2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide, identified by the CAS number 1087784-13-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities, particularly focusing on antibacterial properties and enzyme inhibition.
Molecular Structure and Properties
The molecular formula of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide is , with a molecular weight of approximately 330.84 g/mol. The compound features a piperidine ring, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 330.84 g/mol |
| Molecular Formula | C14H19ClN2O3S |
| CAS Number | 1087784-13-1 |
Synthesis
The synthesis of this compound involves the coupling of piperidine and sulfonamide moieties with acetamide derivatives. Various synthetic routes have been explored to optimize yield and biological activity, including methods that focus on creating N-substituted derivatives that enhance antibacterial efficacy (Iqbal et al., 2017).
Antibacterial Activity
Research indicates that derivatives of acetamide incorporating piperidine and sulfonamide structures exhibit moderate to significant antibacterial activity against various strains. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics (Iqbal et al., 2017).
Case Study:
In a study conducted by Iqbal et al. (2017), several synthesized compounds were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL, indicating strong antibacterial properties.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes, particularly protein tyrosine phosphatases (PTPs). These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic applications in cancer treatment.
Research Findings:
A study highlighted the design of PTP1B inhibitors based on the structure of 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide. The most potent inhibitors from this series showed IC50 values in the nanomolar range, indicating their effectiveness in blocking enzyme activity (MDPI, 2022).
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary studies suggest that certain derivatives exhibit low cytotoxicity in HepG2 cells, with selectivity indices indicating favorable therapeutic windows (Science.gov, 2018). Further toxicological evaluations are necessary to ensure safety for potential clinical applications.
Future Directions
The ongoing research aims to refine the synthesis of piperidine derivatives like 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide to enhance their biological activities while minimizing side effects. This includes exploring structure-activity relationships (SAR) to identify key functional groups responsible for antibacterial and enzyme inhibitory effects.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions. For example:
- Step 1 : React a chlorinated phenylamine derivative (e.g., 2-chloro-6-methylphenylamine) with acetic anhydride to form an acetamide intermediate .
- Step 2 : Introduce the piperidine sulfonyl group via nucleophilic substitution under refluxing ethanol (40–80°C), using catalysts like triethylamine to enhance reactivity .
- Critical Parameters : Reaction temperature (exceeding 80°C may degrade intermediates), solvent polarity (ethanol vs. dichloromethane for solubility), and stoichiometric ratios (excess piperidine sulfonyl chloride improves substitution efficiency) .
Q. Which analytical techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions on the phenyl and piperidine rings .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClNOS) and detects isotopic patterns for chlorine .
- X-ray Crystallography : Resolves conformational differences in asymmetric units, such as dihedral angles between phenyl and piperidine groups .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Short-Term Stability : Store at −20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the sulfonyl group .
- Long-Term Stability : Lyophilized samples retain >95% purity for 12 months when protected from UV light and humidity .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, necessitating low-temperature reactions .
Advanced Research Questions
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition kinetics of target enzymes like proteases .
- Molecular Docking : Combine AutoDock Vina with density functional theory (DFT) to model interactions between the sulfonyl group and enzyme active sites .
- Structure-Activity Relationship (SAR) : Modify the chloroacetamide moiety and compare IC values against analogs to identify critical functional groups .
Q. How can computational chemistry be integrated to predict reactivity or optimize synthesis?
- Methodological Answer :
- Reaction Pathway Prediction : Use quantum chemical software (Gaussian, ORCA) to simulate transition states for sulfonylation steps, identifying energy barriers .
- Machine Learning : Train models on datasets of similar acetamide syntheses to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
- Solvent Optimization : COSMO-RS simulations predict solubility of intermediates in ethanol/water mixtures, minimizing byproduct formation .
Q. What methodologies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Reproduce studies using identical cell lines (e.g., HEK293 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
- Orthogonal Validation : Confirm enzyme inhibition via both fluorescence-based assays and surface plasmon resonance (SPR) to rule out false positives .
- Meta-Analysis : Compare IC values from structurally related piperidine sulfonamides to contextualize outliers .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Diversification : Synthesize derivatives with variations in the chloroacetamide (e.g., bromo/fluoro substitutions) and piperidine (e.g., dimethyl vs. ethyl groups) .
- In Vitro Screening : Test analogs against a panel of cancer cell lines (MCF-7, A549) and bacterial strains (E. coli, S. aureus) to map bioactivity trends .
- QSAR Modeling : Use partial least squares (PLS) regression to correlate logP values with antimicrobial potency, identifying optimal hydrophobicity ranges .
Q. What advanced techniques assess the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer :
- LC-MS/MS Quantification : Measure plasma concentrations in rodent models post-IV administration to calculate half-life (t) and volume of distribution (Vd) .
- Microsomal Stability Assays : Incubate with liver microsomes to assess CYP450-mediated metabolism, identifying vulnerable functional groups .
- Blood-Brain Barrier (BBB) Permeability : Use in situ perfusion models to determine logBB values, critical for CNS-targeted applications .
Q. What safety protocols are essential when handling this compound in catalytic reactions?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats to prevent dermal/ocular exposure .
- Fume Hood Use : Conduct reactions in certified hoods with HEPA filters to capture chloroacetamide vapors .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
